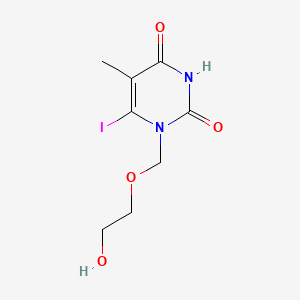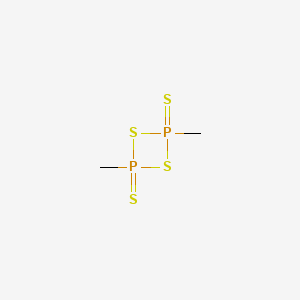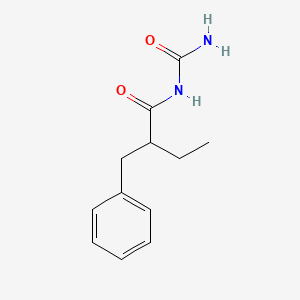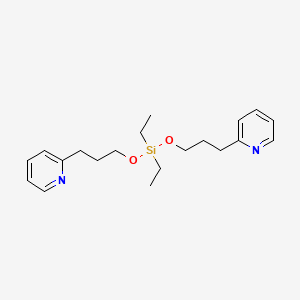
CID 123134052
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Ascorbic acid 2-phosphate sesquimagnesium salt hydrate, also known as Magnesium Ascorbyl Phosphate, is a stable derivative of vitamin C (L-ascorbic acid). This compound is widely used in various research domains due to its stability and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Ascorbic acid 2-phosphate sesquimagnesium salt hydrate is synthesized through the phosphorylation of L-ascorbic acid, followed by the introduction of magnesium ions. The reaction typically involves the use of phosphorylating agents such as phosphorus oxychloride or phosphorus pentachloride under controlled conditions. The resulting L-ascorbic acid 2-phosphate is then reacted with magnesium salts to form the sesquimagnesium salt hydrate .
Industrial Production Methods
Industrial production of L-Ascorbic acid 2-phosphate sesquimagnesium salt hydrate involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
L-Ascorbic acid 2-phosphate sesquimagnesium salt hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to dehydroascorbic acid under certain conditions.
Reduction: It can be reduced back to L-ascorbic acid.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and atmospheric oxygen.
Reduction: Reducing agents such as sodium borohydride or dithiothreitol are used.
Substitution: Various nucleophiles can be used to substitute the phosphate group.
Major Products
Oxidation: Dehydroascorbic acid.
Reduction: L-ascorbic acid.
Substitution: Derivatives with different functional groups replacing the phosphate group.
Applications De Recherche Scientifique
L-Ascorbic acid 2-phosphate sesquimagnesium salt hydrate has a wide range of scientific research applications, including:
Chemistry: Used in biocatalytic dephosphorylation and electrochemical detection assays.
Biology: Applied in cell differentiation, tissue engineering, and studies of gene repression.
Medicine: Investigated for its potential in treating oxidative stress-related conditions and promoting collagen synthesis.
Industry: Utilized in cosmetic formulations for its antioxidant properties and stability.
Mécanisme D'action
L-Ascorbic acid 2-phosphate sesquimagnesium salt hydrate exerts its effects primarily through its antioxidant properties. It scavenges free radicals, thereby protecting cells from oxidative damage. The compound also stimulates collagen production by activating specific pathways involved in collagen synthesis. Additionally, it influences cell differentiation and gene expression by modulating various molecular targets and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-Ascorbic acid 2-phosphate trisodium salt
- L-Ascorbic acid 2-phosphate disodium salt
- L-Ascorbic acid 2-phosphate dipotassium salt
Uniqueness
L-Ascorbic acid 2-phosphate sesquimagnesium salt hydrate is unique due to its enhanced stability and bioavailability compared to other derivatives of L-ascorbic acid. The presence of magnesium ions not only stabilizes the compound but also enhances its antioxidant properties and ability to stimulate collagen production .
Propriétés
Formule moléculaire |
C6H9Mg3O9P |
|---|---|
Poids moléculaire |
329.02 g/mol |
InChI |
InChI=1S/C6H9O9P.3Mg/c7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13;;;/h2,4,7-9H,1H2,(H2,11,12,13);;;/t2-,4+;;;/m1.../s1 |
Clé InChI |
NBAIOTDOXXCJBR-BAGJPLKWSA-N |
SMILES isomérique |
C([C@H]([C@H]1C(=C(C(=O)O1)OP(=O)(O)O)O)O)O.[Mg].[Mg].[Mg] |
SMILES canonique |
C(C(C1C(=C(C(=O)O1)OP(=O)(O)O)O)O)O.[Mg].[Mg].[Mg] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


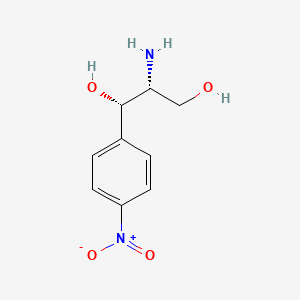
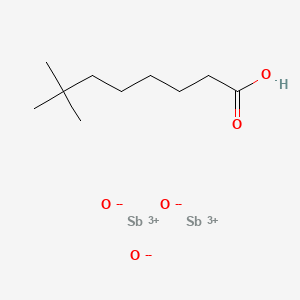
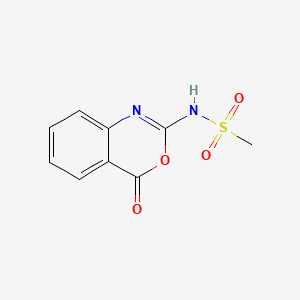
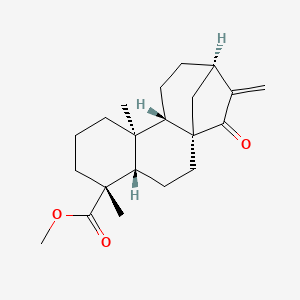
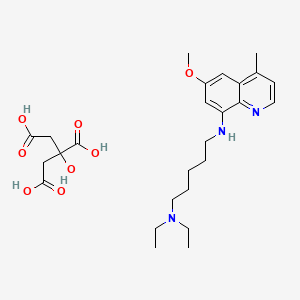
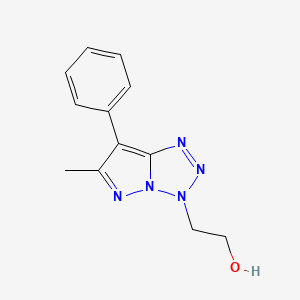
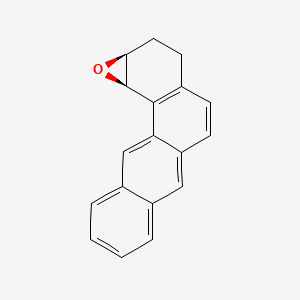
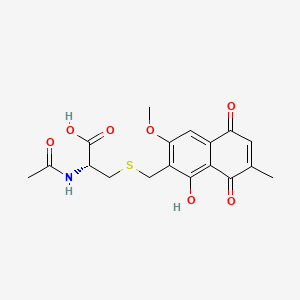
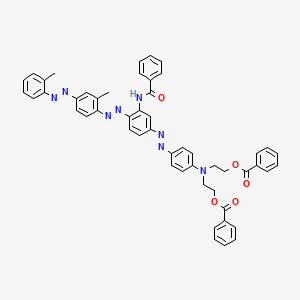
![3-Methyl-2-[(4-nitrophenyl)methoxycarbonylamino]butanoic acid](/img/structure/B12811449.png)
